molecular formula C11H17N3O B2622283 3-(Dimethylamino)-1-(1-ethyl-5-methyl-1h-pyrazol-4-yl)prop-2-en-1-one CAS No. 1002034-23-2

3-(Dimethylamino)-1-(1-ethyl-5-methyl-1h-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B2622283
CAS No.: 1002034-23-2
M. Wt: 207.277
InChI Key: VBNOLQMZGHJCPF-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)-1-(1-ethyl-5-methyl-1h-pyrazol-4-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(1-ethyl-5-methyl-1h-pyrazol-4-yl)prop-2-en-1-one typically involves the condensation of a suitable pyrazole derivative with a dimethylamino-substituted aldehyde or ketone. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is typically heated to facilitate the condensation process, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(1-ethyl-5-methyl-1h-pyrazol-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a wide variety of substituted enones or other derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(1-ethyl-5-methyl-1h-pyrazol-4-yl)prop-2-en-1-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-(1-ethyl-1h-pyrazol-4-yl)prop-2-en-1-one: A similar compound with a different substitution pattern on the pyrazole ring.

    3-(Dimethylamino)-1-(1-methyl-5-methyl-1h-pyrazol-4-yl)prop-2-en-1-one: Another enone with variations in the alkyl groups attached to the pyrazole ring.

Uniqueness

3-(Dimethylamino)-1-(1-ethyl-5-methyl-1h-pyrazol-4-yl)prop-2-en-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-5-14-9(2)10(8-12-14)11(15)6-7-13(3)4/h6-8H,5H2,1-4H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNOLQMZGHJCPF-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)C=CN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)C(=O)/C=C/N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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